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molecular formula C14H29NO B8347570 N-nonyl-valeric acid amide

N-nonyl-valeric acid amide

Cat. No. B8347570
M. Wt: 227.39 g/mol
InChI Key: GOMQAPPROMGMME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04927814

Procedure details

2 mole nonylamine are reacted with 1 mole valeroyl chloride in diethyl ether, the suspension is filtered off with suction, the filtrate is evaporated and N-nonyl-valeric acid amide is thus obtained quantitatively; m.p. 29°-31° C. Reduction with 1.65 mole lithium aluminium hydride in diethyl ether gives a colourless oil in a yield of 78% of theory; b.p. 142°-146° C./16 mm.Hg. The addition of this N-nonyl-N-pentylamine to methyl acrylate (oil; yield 96% of theory) and subsequent saponification with 1N aqeuous sodium hydroxide solution gives a yield of 64% of theory of pasty 3-(N-nonyl-N-pentylamino)-propionic acid which is reacted analogously to Example 3 to give the diphosphonic acid; yield 87% of theory; m.p. 168°-176° C.; Mrel =0.14.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[C:11](Cl)(=[O:16])[CH2:12][CH2:13][CH2:14][CH3:15]>C(OCC)C>[CH2:1]([NH:10][C:11](=[O:16])[CH2:12][CH2:13][CH2:14][CH3:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
2 mol
Type
reactant
Smiles
C(CCCCCCCC)N
Name
Quantity
1 mol
Type
reactant
Smiles
C(CCCC)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the suspension is filtered off with suction
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCC)NC(CCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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